molecular formula C10H11NO5 B3060606 Ethyl 2-(3-nitrophenoxy)acetate CAS No. 5544-77-4

Ethyl 2-(3-nitrophenoxy)acetate

Cat. No.: B3060606
CAS No.: 5544-77-4
M. Wt: 225.2 g/mol
InChI Key: WFDWBRDIPYEMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO5 It is a nitroaromatic ester, which means it contains both a nitro group (-NO2) and an ester functional group (-COO-)

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-nitrophenoxy)acetate can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 3-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-nitrophenoxy)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Ethyl 2-(3-aminophenoxy)acetate.

    Hydrolysis: 3-nitrophenoxyacetic acid and ethanol.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 2-(3-nitrophenoxy)acetate can be compared with other nitroaromatic esters such as:

  • Ethyl 2-(2-nitrophenoxy)acetate
  • Ethyl 2-(4-nitrophenoxy)acetate

These compounds share similar structural features but differ in the position of the nitro group on the aromatic ring. This positional difference can lead to variations in their chemical reactivity and physical properties. This compound is unique due to the specific positioning of the nitro group, which can influence its reactivity in substitution and reduction reactions.

Biological Activity

Ethyl 2-(3-nitrophenoxy)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13NO4 and features an ethyl group attached to an ester functional group, linked to a nitrophenoxy moiety. The presence of the nitro group on the phenyl ring significantly influences its reactivity and biological properties.

Biological Activity

1. Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

2. Mechanism of Action

The biological activity of this compound can be attributed to several mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to an amino group, which may enhance the compound's interaction with biological targets such as enzymes or receptors.
  • Ester Hydrolysis : The ester bond can undergo hydrolysis to release active carboxylic acids, which may possess their own biological activities.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in bacterial metabolism, although further research is required to elucidate these pathways .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives, exploring their enhanced biological activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against various bacterial strains
Enzyme InhibitionPotential inhibition of metabolic enzymes
Nitro Group ReductionConverts to amino derivatives

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Synthesis and Derivative Evaluation

A study explored various derivatives of this compound synthesized through phase-transfer catalysis. These derivatives were screened for their antibacterial properties, revealing that modifications at the nitrophenyl position could enhance biological activity. Some derivatives showed increased potency against resistant bacterial strains .

Properties

IUPAC Name

ethyl 2-(3-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDWBRDIPYEMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372406
Record name ethyl 2-(3-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5544-77-4
Record name ethyl 2-(3-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl bromoacetate is reacted with meta-nitrophenol under standard conditions to afford ethyl 2-(3-nitrophenoxy)acetate, which is elaborated to ethyl 2-(3-hydrazinophenoxy)acetate using the reduction/oxidation sequence described for Example Y.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Powdered sodium hydroxide (1 g, 28.77 mmol) was added to a solution of 3-nitro phenol (2 g, 14.35 mmol) in DMF (15 ml) and cooled in an ice-bath. Ethyl bromoacetate (3.2 ml, 28.77 mmol) was added, and the reaction mixture was heated at 90° C. for 7 hr. The reaction mixture was cooled and quenched with ice water. The product was extracted with ethyl acetate, washed with water and dried. Concentration under reduced pressure gave (3-nitrophenoxy)-acetic acid ethyl ester (2.2 g, 68%) as oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3-nitrophenol (6.95 g), ethyl bromoacetate (8.35 g) and potassium carbonate (6.9 g) in dry NHP (50 ml) was stirred at room temperature for 48 hours. The reaction mixture was partitioned between water (300 ml) and diethyl ether (75 ml). The organic layer was separated, washed with water, brine and dried (MgSO4). The residue was filtered through silica and eluted with a 3:2 mixture of hexane and ethyl acetate to give ethyl 3-nitrophenoxyacetate as a viscous oil in 98% yield;
Quantity
6.95 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-nitrophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-nitrophenoxy)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(3-nitrophenoxy)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(3-nitrophenoxy)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(3-nitrophenoxy)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(3-nitrophenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.